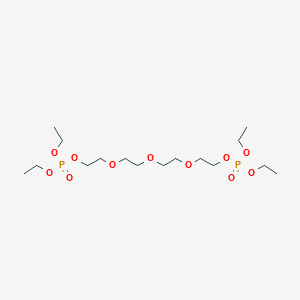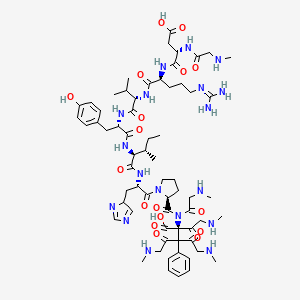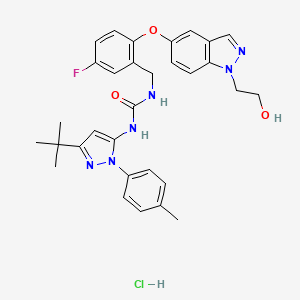
PF-06424439 Mésylate
Vue d'ensemble
Description
PF-06424439 is an orally bioavailable inhibitor of diacylglycerol acyltransferase 2 (DGAT-2; IC50 = 14 nM). It is selective for DGAT-2 over the related acyltransferases DGAT-1, MGAT-2, and MGAT-3 (IC50s = >50 μM). PF-06424439 (0.1-10 mg/kg) reduces plasma triglyceride levels in sucrose-fed rats in a dose-dependent manner. It also reduces plasma levels of cholesterol and triglycerides as well as hepatic triglycerides in LDL receptor knockout mice fed a high-fat, high-cholesterol diet when administered at a dose of 60 mg/kg per day.
PF-06424439 Mesylate is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).
Applications De Recherche Scientifique
Recherche sur le cancer
PF-06424439 Mésylate: a été utilisé dans la recherche sur le cancer pour explorer ses effets sur la croissance des cellules tumorales. Il a montré un potentiel dans la régulation du métabolisme lipidique au sein des cellules tumorales, qui est souvent reprogrammé pour soutenir une prolifération cellulaire rapide {svg_1}. En inhibant la DGAT2, le this compound peut perturber l'équilibre de la formation et du catabolisme des gouttelettes lipidiques, affectant la croissance tumorale et la chimiorésistance {svg_2}.
Études sur les maladies métaboliques
Dans le contexte des maladies métaboliques, le This compound a été étudié pour son rôle dans la réduction des taux de lipides hépatiques chez les rats dyslipidémiques {svg_3}. Son inhibition de la DGAT2 pourrait potentiellement conduire à des applications thérapeutiques pour des affections comme la dyslipidémie et d'autres troubles métaboliques associés {svg_4}.
Prévention de la lipotoxicité
La recherche a indiqué que le This compound peut aider à prévenir la lipotoxicité dans les cellules. En inhibant la DGAT2, il peut réduire l'accumulation anormale d'acides gras dans les cellules, ce qui contribue aux dommages et à la mort cellulaires {svg_5}.
Santé cardiovasculaire
This compound: a des implications pour la santé cardiovasculaire grâce à son potentiel à moduler les taux de lipides. En influençant la synthèse et le catabolisme des lipides, il pourrait jouer un rôle dans la prévention du dysfonctionnement endothélial et des maladies cardiovasculaires associées {svg_6}.
Pharmacocinétique et pharmacodynamique
Les propriétés pharmacocinétiques et pharmacodynamiques du composé sont intéressantes dans le développement de médicaments. Des études se sont concentrées sur son absorption, sa distribution, son métabolisme et son excrétion afin de comprendre son comportement dans les systèmes biologiques {svg_7}.
Santé gastro-intestinale
This compound: a été associé à la santé gastro-intestinale en raison de son impact sur la synthèse des TAG intestinaux. Son inhibition de la DGAT1 et de la DGAT2 a été liée à l'intégrité de la barrière intestinale, ce qui est crucial pour prévenir des affections comme la diarrhée congénitale {svg_8}.
Synthèse lipidique dans les cellules souches
Dans la recherche sur les cellules souches, le This compound a été utilisé pour étudier ses effets sur la synthèse lipidique dans les cellules épithéliales du côlon et les cellules souches cancéreuses du colorectal. Ces recherches pourraient fournir des informations sur le métabolisme des cellules souches et des cibles thérapeutiques potentielles {svg_9}.
Développement et sécurité des médicaments
Enfin, le profil de sécurité et de toxicité du This compound est essentiel pour son utilisation dans le développement de médicaments. Des études ont évalué ses effets toxicologiques et établi des directives de manipulation pour garantir une utilisation sûre dans les milieux de recherche {svg_10}.
Mécanisme D'action
Target of Action
PF-06424439 Mesylate, also known as PF-06424439 (methanesulfonate), is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) . DGAT2 is an enzyme that plays a crucial role in the synthesis of triglycerides, the main constituents of body fat in humans and other animals .
Mode of Action
PF-06424439 Mesylate interacts with DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate . It is a slowly reversible, time-dependent inhibitor , meaning that it binds to the enzyme and inhibits its activity over time, but can eventually be displaced, allowing the enzyme to regain its function.
Biochemical Pathways
By inhibiting DGAT2, PF-06424439 Mesylate disrupts the final step in the triglyceride synthesis pathway . This results in a decrease in the production of triglycerides, which are the primary form of fat storage in the body. The downstream effects of this disruption can include a reduction in body fat and improvements in markers of metabolic health .
Pharmacokinetics
The pharmacokinetic properties of PF-06424439 Mesylate include moderate clearance and a short half-life . These properties suggest that the compound is metabolized and eliminated from the body at a moderate rate.
Result of Action
The primary molecular effect of PF-06424439 Mesylate’s action is the reduction of triglyceride synthesis due to DGAT2 inhibition . On a cellular level, this can lead to a decrease in lipid accumulation within cells . In animal models, PF-06424439 Mesylate has been shown to reduce plasma triglyceride and cholesterol levels .
Analyse Biochimique
Biochemical Properties
PF-06424439 Mesylate interacts with DGAT2, an enzyme that catalyzes the final step of triglyceride synthesis . By inhibiting DGAT2, PF-06424439 Mesylate can affect the balance of lipid droplet formation and catabolism, which is critical for maintaining energy metabolism in cells .
Cellular Effects
PF-06424439 Mesylate has been shown to have significant effects on various types of cells. For instance, it has been used to study its effects on cell mortality and lipid synthesis in epithelial colon cells and colorectal cancer stem cells . It has also been used to study its inhibitory effects on neutral lipid synthesis in HT-1080 cells .
Molecular Mechanism
PF-06424439 Mesylate exerts its effects at the molecular level primarily through its inhibition of DGAT2 . This inhibition is slowly reversible and time-dependent, and it occurs in a noncompetitive mode with respect to the acyl-CoA substrate .
Dosage Effects in Animal Models
In animal models, PF-06424439 Mesylate has been shown to reduce hepatic lipid levels in dyslipidemic rats
Metabolic Pathways
PF-06424439 Mesylate is involved in the metabolic pathway of triglyceride synthesis, where it interacts with the enzyme DGAT2
Propriétés
IUPAC Name |
[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTFDNQQOJUJFL-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















